![molecular formula C14H17NO2 B14609693 N-[3-(Furan-2-yl)propyl]-4-methoxyaniline CAS No. 57696-77-2](/img/structure/B14609693.png)
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methoxyaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)propyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 3-(furan-2-yl)propyl halide under basic conditions. A common method includes:
Starting Materials: 4-methoxyaniline and 3-(furan-2-yl)propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-methoxyaniline is dissolved in DMF, followed by the addition of potassium carbonate. The 3-(furan-2-yl)propyl bromide is then added dropwise, and the mixture is heated to 80-100°C for several hours. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the furan ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furan or aniline derivatives.
Applications De Recherche Scientifique
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[3-(Furan-2-yl)propyl]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but with an ester group instead of an aniline moiety.
2-acetyl-5-methylfuran: Contains a furan ring with different substituents.
3-Aryl-3-(furan-2-yl)propanoate: Another furan derivative with different functional groups.
Uniqueness
N-[3-(Furan-2-yl)propyl]-4-methoxyaniline is unique due to the presence of both a furan ring and a methoxyaniline group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57696-77-2 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-[3-(furan-2-yl)propyl]-4-methoxyaniline |
InChI |
InChI=1S/C14H17NO2/c1-16-13-8-6-12(7-9-13)15-10-2-4-14-5-3-11-17-14/h3,5-9,11,15H,2,4,10H2,1H3 |
Clé InChI |
BSBGVJYKVKOIGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCCCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


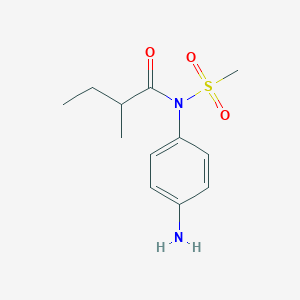


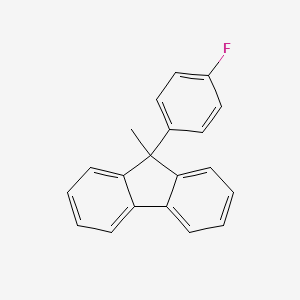

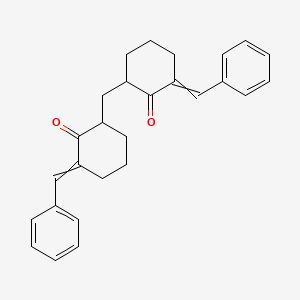
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
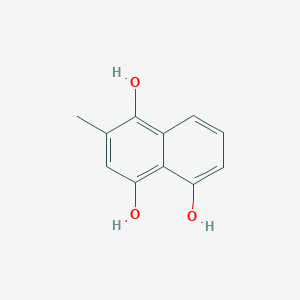
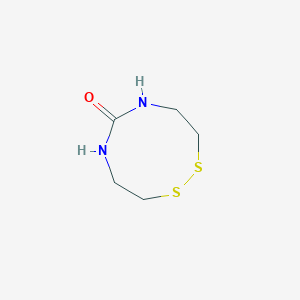

![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)
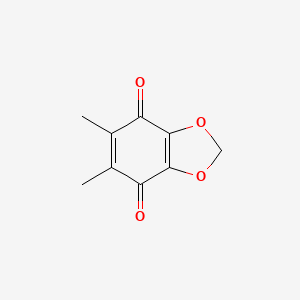
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)
